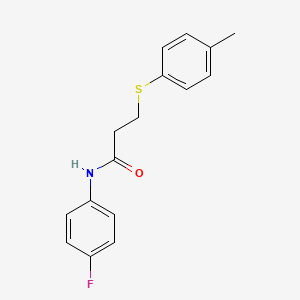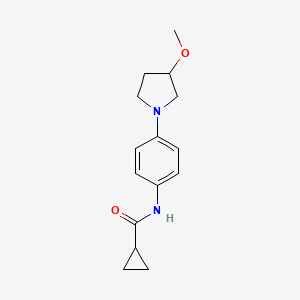
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule that has been studied for its potential use as an anti-cancer drug. This compound was discovered by a team of researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies.
Mecanismo De Acción
Mode of Action
It is likely that the compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, volume of distribution, and clearance rates is currently unavailable .
Result of Action
Given the lack of information on the compound’s specific targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its relatively low potency, which may limit its efficacy as a cancer treatment.
Direcciones Futuras
There are several future directions for research on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. Another area of interest is the investigation of the potential use of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide and its potential for use in cancer treatment.
Métodos De Síntesis
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxypyridine with sodium hydride to form a pyridine anion. This anion is then reacted with ethyl chloroformate to form an ester, which is subsequently hydrolyzed to form the corresponding acid. The acid is then reacted with cyclopropanecarbonyl chloride to form N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide.
Aplicaciones Científicas De Investigación
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide has been studied for its potential use as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for the survival of cancer cells.
Propiedades
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-8-9-17(10-14)13-6-4-12(5-7-13)16-15(18)11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZOTJLNRQDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2373773.png)
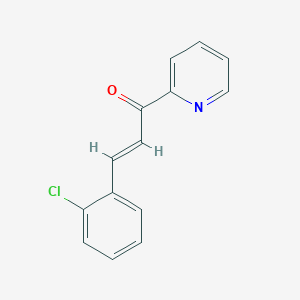
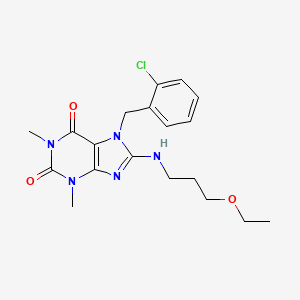
![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B2373779.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/no-structure.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
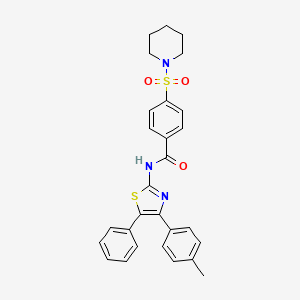
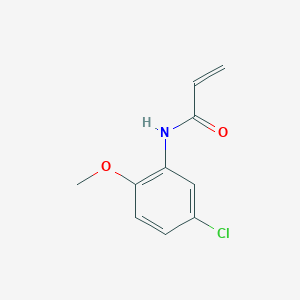
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![(1S,7S,8R)-Bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2373793.png)
